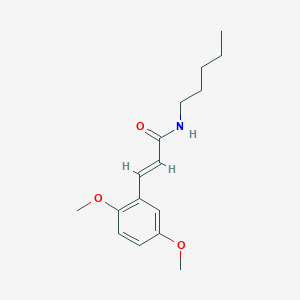
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is a synthetic compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. It belongs to the class of phenethylamines and has been found to exhibit significant biological activity.
Mécanisme D'action
The exact mechanism of action of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is not fully understood. However, it is believed to exert its biological activity through various pathways such as the inhibition of enzymes, modulation of signaling pathways, and interaction with receptors.
Biochemical and physiological effects:
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inflammatory cytokines, which are involved in the pathogenesis of various diseases. The compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide in lab experiments is its high potency and selectivity towards specific targets. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide. One of the areas of interest is the development of more potent and selective analogs of the compound. Another area of research is the identification of the exact molecular targets and pathways involved in the biological activity of the compound. Furthermore, the compound's potential as a therapeutic agent in various diseases needs to be further explored through preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide involves the reaction between 2,5-dimethoxyphenylacetone and N-pentylacrylamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-11-17-16(18)10-7-13-12-14(19-2)8-9-15(13)20-3/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)/b10-7+ |
Clé InChI |
UCHQHNMPEUGXKC-JXMROGBWSA-N |
SMILES isomérique |
CCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
SMILES canonique |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254838.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)
![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B254847.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254850.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)



![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)